1-[(2-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid
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Overview
Description
1-[(2-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a pyrrole ring, which is further substituted with methyl groups and a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-[(2-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzyl chloride with 2,5-dimethylpyrrole in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to carboxylation using carbon dioxide to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(2-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions like reflux or room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-[(2-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid can be compared with other similar compounds, such as:
1-[(2-Chlorophenyl)methyl]-2,5-dimethylpyrrole: Lacks the carboxylic acid group, resulting in different chemical and biological properties.
2,5-Dimethylpyrrole-3-carboxylic acid: Lacks the chlorophenyl group, leading to variations in reactivity and applications.
1-[(2-Bromophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14ClNO2 |
---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C14H14ClNO2/c1-9-7-12(14(17)18)10(2)16(9)8-11-5-3-4-6-13(11)15/h3-7H,8H2,1-2H3,(H,17,18) |
InChI Key |
WBTXJQPWPFBNJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2Cl)C)C(=O)O |
Origin of Product |
United States |
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